Bis(2-methacryloyl)oxyethyl disulfide

CAS No.: 36837-97-5

Cat. No.: VC3955094

Molecular Formula: C12H18O4S2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36837-97-5 |

|---|---|

| Molecular Formula | C12H18O4S2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 |

| Standard InChI Key | CGDNFXSLPGLMHK-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C |

| Canonical SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

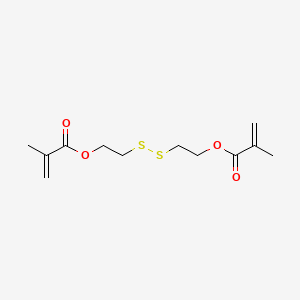

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) possesses a symmetrical structure with two methacrylate termini connected via a disulfide-bonded ethylene glycol bridge. The IUPAC name, 2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate , reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 36837-97-5 |

| Molecular Formula | |

| Molecular Weight | 290.4 g/mol |

| Density | 1.141 g/mL at 25°C |

| SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C |

| InChI Key | CGDNFXSLPGLMHK-UHFFFAOYSA-N |

| Refractive Index | = 1.520 |

The disulfide bond () serves as the redox-active center, enabling reversible cleavage into thiol groups () under reducing conditions . This property underpins its utility in responsive material design.

Thermal and Solubility Behavior

DSDMA exists as a liquid at room temperature with a flash point deemed non-applicable due to its chemical stability . While specific thermal decomposition data remains limited, its methacrylate groups suggest polymerization exotherms comparable to other dimethacrylates (~200–300°C). The compound exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane .

Synthesis and Polymerization Mechanisms

Industrial Synthesis Routes

Commercial production typically involves a two-step esterification process:

-

Disulfide Diol Preparation: Reaction of 2-mercaptoethanol with oxidizing agents (e.g., ) yields bis(2-hydroxyethyl) disulfide.

-

Methacrylation: Esterification with methacrylic acid derivatives (e.g., methacryloyl chloride) introduces the polymerizable end groups .

The final product often contains ≤6000 ppm hydroquinone as a stabilizer to prevent premature polymerization during storage .

Dynamic Covalent Chemistry

The disulfide bond undergoes three primary reactions critical to material performance:

-

Radical-Mediated Cleavage: Under UV irradiation or thermal initiation, the bond breaks to form thiyl radicals (), enabling crosslinking via radical recombination.

-

Reductive Scission: Thiol-disulfide exchange with reducing agents (e.g., glutathione, dithiothreitol) generates two thiol-terminated chains () :

-

Oxidative Recombination: Exposure to oxidizers (e.g., , ) reforms disulfide linkages, enabling self-healing .

Biomedical and Materials Science Applications

Redox-Responsive Drug Delivery Systems

DSDMA’s disulfide bonds remain stable in extracellular environments (low glutathione, GSH ≈ 2–20 μM) but cleave intracellularly (GSH ≈ 2–10 mM), enabling tumor-targeted drug release:

Case Study 1: pH/Redox-Dual Responsive Microgels

-

Structure: Poly(DPA-DSDMA-PEG) microgels (200–300 nm) loaded with doxorubicin (DOX).

-

Mechanism:

-

pH Response: Diisopropylaminoethyl methacrylate (DPA) protonates in tumor microenvironment (pH ≈ 6.5), swelling the microgel.

-

Redox Response: DSDMA crosslinks degrade in high GSH, releasing DOX.

-

-

Efficacy: 78% tumor growth inhibition in 4T1 breast cancer models vs. 45% for free DOX .

Case Study 2: Molecularly Imprinted Nanogels

-

Application: S-propranolol delivery for cardiovascular diseases.

-

Performance:

Self-Healing Polymers

Incorporating 5–15 wt% DSDMA into poly(methyl methacrylate) networks enables autonomous repair:

| Property | DSDMA-Based Polymer | Conventional Polymer |

|---|---|---|

| Tensile Strength Recovery | 89% after 24 h | <5% |

| Healing Cycles | >10 | 0 |

| Trigger | Ambient humidity | N/A |

The disulfide exchange mechanism facilitates network reconfiguration without external catalysts .

Comparative Analysis with Traditional Crosslinkers

| Parameter | DSDMA | Ethylene Glycol Dimethacrylate (EGDMA) |

|---|---|---|

| Responsiveness | Redox/pH | Non-responsive |

| Degradation | Enzymatic/GSH | Hydrolytic |

| Self-Healing Capacity | Yes | No |

| Drug Release Control | Stimuli-Triggered | Diffusion-Limited |

DSDMA-based systems exhibit superior environmental adaptability but require stricter storage conditions .

Future Research Directions

-

Multimodal Responsive Systems: Integrating DSDMA with photo-responsive monomers for spatiotemporal control.

-

3D-Printed Scaffolds: Leveraging disulfide exchange for shape-memory tissue engineering constructs.

-

Antimicrobial Coatings: Exploiting thiol-disulfide redox cycling for biofilm-resistant surfaces.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume